molecular formula C22H30O2 B13878926 Methyl 6-decyl-2-naphthoate

Methyl 6-decyl-2-naphthoate

Cat. No.: B13878926
M. Wt: 326.5 g/mol
InChI Key: HPHYDIYCPZSSPU-UHFFFAOYSA-N
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Description

Methyl 6-decyl-2-naphthoate is an organic compound belonging to the class of naphthoates It is a derivative of naphthalene, characterized by the presence of a methyl ester group at the 6th position and a decyl chain at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-decyl-2-naphthoate typically involves the esterification of 6-decyl-2-naphthoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

6-decyl-2-naphthoic acid+methanolH2SO4Methyl 6-decyl-2-naphthoate+water\text{6-decyl-2-naphthoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-decyl-2-naphthoic acid+methanolH2​SO4​​Methyl 6-decyl-2-naphthoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-decyl-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The decyl chain can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base, such as sodium hydride (NaH).

Major Products Formed

    Oxidation: 6-decyl-2-naphthoic acid

    Reduction: 6-decyl-2-naphthol

    Substitution: Various substituted naphthoates depending on the substituent used

Scientific Research Applications

Methyl 6-decyl-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to cell membrane interactions due to its hydrophobic decyl chain.

    Industry: Used in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of Methyl 6-decyl-2-naphthoate involves its interaction with biological membranes. The hydrophobic decyl chain allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, such as signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-naphthoate
  • Methyl 2-naphthoate
  • 6-decyl-2-naphthoic acid

Comparison

Methyl 6-decyl-2-naphthoate is unique due to its long decyl chain, which imparts distinct hydrophobic properties compared to other naphthoates. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the design of drug delivery systems and surfactants. Other similar compounds, like Methyl 6-bromo-2-naphthoate, may have different reactivity due to the presence of a bromine atom, making them suitable for different types of chemical reactions .

Properties

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 6-decylnaphthalene-2-carboxylate

InChI

InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22(23)24-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3

InChI Key

HPHYDIYCPZSSPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC

Origin of Product

United States

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